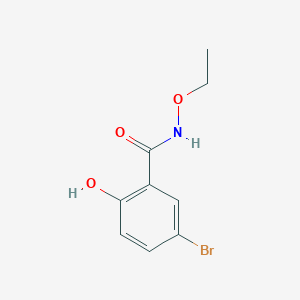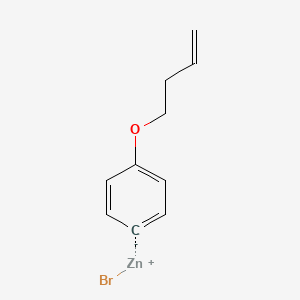
4-(3-Buten-1-oxy)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 4-(3-buten-1-oxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(3-buten-1-oxy)phenyl bromide+Zn→4-(3-buten-1-oxy)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then typically dissolved in tetrahydrofuran to achieve the desired concentration of 0.25 M.
化学反应分析
Types of Reactions
4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of new carbon-carbon bonds, leading to complex organic molecules.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学研究应用
4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE involves its role as a nucleophile in chemical reactions. The compound donates electrons to electrophiles, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
4-(3-BUTEN-1-OXY)PHENYLMAGNESIUM BROMIDE: Similar in structure but contains magnesium instead of zinc.
4-(3-BUTEN-1-OXY)PHENYLLITHIUM: Contains lithium instead of zinc, offering different reactivity and selectivity.
4-(3-BUTEN-1-OXY)PHENYLCOPPER: Contains copper, used in different catalytic processes.
Uniqueness
4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE is unique due to its specific reactivity and stability in tetrahydrofuran. It offers a balance between reactivity and selectivity, making it a valuable reagent in organic synthesis.
属性
分子式 |
C10H11BrOZn |
|---|---|
分子量 |
292.5 g/mol |
IUPAC 名称 |
bromozinc(1+);but-3-enoxybenzene |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,5-8H,1,3,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
PZLLIMLDXCQEGJ-UHFFFAOYSA-M |
规范 SMILES |
C=CCCOC1=CC=[C-]C=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




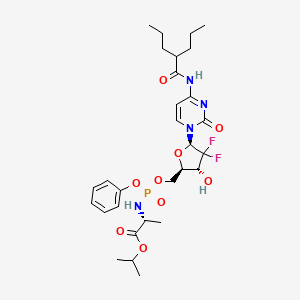

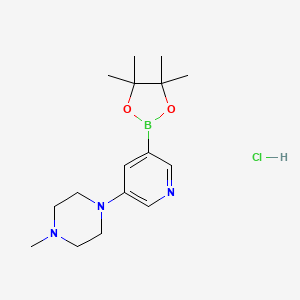

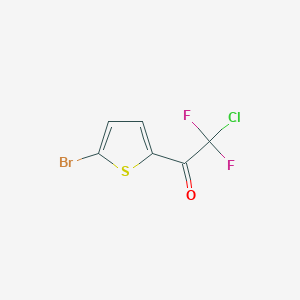
![2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide](/img/structure/B14895519.png)
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)

![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)
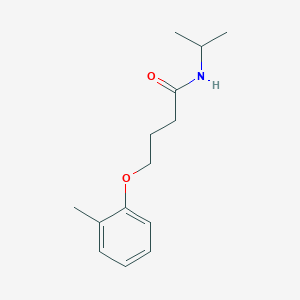
![n-(2-Methoxyethyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide](/img/structure/B14895550.png)
